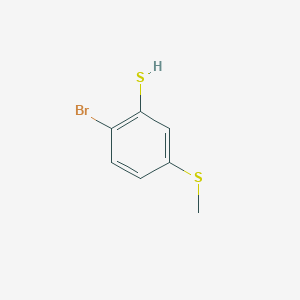

2-Bromo-5-(methylthio)benzenethiol

Description

The specific compound 2-Bromo-5-(methylthio)benzenethiol is a substituted aromatic thiol. While detailed research exclusively focused on this molecule is not extensively documented in peer-reviewed literature, its structure is representative of a class of compounds that are crucial for developing new materials and therapeutic agents. Its chemical identity is confirmed by its CAS number, 1349715-71-4, and molecular formula, C7H7BrS2 oakwoodchemical.com.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1349715-71-4 oakwoodchemical.com |

| Molecular Formula | C7H7BrS2 oakwoodchemical.com |

| Molecular Weight | 235.17 g/mol oakwoodchemical.com |

| MDL Number | MFCD20233182 oakwoodchemical.com |

Organosulfur compounds are ubiquitous in medicinal chemistry, materials science, and agriculture. The thiol and thioether moieties present in this compound are central to the functionality of many biologically active molecules and advanced materials ijcrt.org. Thioethers, for instance, are integral to various pharmaceuticals and are often synthesized via carbon-sulfur (C-S) coupling reactions, a cornerstone of modern synthetic chemistry researchgate.net. Aromatic thiols and their derivatives are also known to exhibit a range of biological activities, including antimicrobial and antitumor properties ijcrt.orgresearchgate.net.

Halogenated aromatic compounds serve as versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond, which allows for a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds researchgate.net. These compounds are widely used in the production of pharmaceuticals, agrochemicals, and polymers bldpharm.com. The presence of a halogen atom can also significantly modulate a molecule's physical and biological properties, including its lipophilicity and metabolic stability bldpharm.com. Recent advancements include the development of novel catalytic systems, such as those using elemental sulfur or thianthrene, to facilitate the halogenation of even less reactive aromatic compounds, broadening the scope of accessible structures for research and development rsc.org.

The reactivity of this compound is dictated by the interplay of its three distinct functional groups: the thiol (-SH), the bromo (-Br), and the methylthio (-SCH3) groups, all attached to a central benzene (B151609) ring.

Benzenethiol Group (-SH): The thiol group is the most acidic and nucleophilic site on the molecule. Thiols are significantly more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles masterorganicchemistry.com. This makes the sulfur atom prone to react with electrophiles. For example, it can undergo S-alkylation to form new thioethers or be oxidized to form disulfides researchgate.netmasterorganicchemistry.com. The thiol group is also key to the formation of self-assembled monolayers (SAMs) on metal surfaces like gold and silver, a property widely exploited in nanotechnology and electronics to modify surface properties such as the work function researchgate.netresearchgate.net.

Bromo Group (-Br): The bromine atom is an electronegative, deactivating substituent that directs incoming electrophiles to the ortho and para positions. However, in this fully substituted ring, its primary role is to serve as a reactive handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new C-C, C-N, or C-S bonds at the site of the bromine atom.

Methylthio Group (-SCH3): The methylthio group is a thioether. The sulfur atom's lone pairs can participate in resonance, making it a weakly activating, ortho-, para-directing group. Its presence influences the electron density of the aromatic ring and can impact the reactivity of the other functional groups.

The combination of these groups on a single aromatic core creates a multifunctional building block. The thiol offers a site for nucleophilic attack and surface anchoring, while the bromo group provides a vector for synthetic elaboration through cross-coupling chemistry. This dual reactivity makes it a potentially valuable intermediate for synthesizing complex heterocyclic systems, such as phenothiazines, or for creating functionalized surfaces with tailored electronic properties researchgate.netgoogle.com.

Multifunctional aromatic thioethers are a dynamic area of chemical research, with applications spanning materials science, catalysis, and medicinal chemistry. A primary research focus is the development of new and more efficient methods for their synthesis, particularly through metal-catalyzed C-S cross-coupling reactions researchgate.net. Innovations in this area aim to create more sustainable and atom-economical processes, for instance by using mechanochemistry to reduce solvent waste researchgate.net.

In materials science, aromatic thioethers are being investigated for their unique photophysical properties. Certain structures exhibit aggregation-induced emission (AIE) and room-temperature phosphorescence (RTP), making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, the ability of substituted benzenethiols to form highly ordered self-assembled monolayers on metal surfaces is a significant research trajectory researchgate.netresearchgate.net. By carefully choosing the substituents on the benzene ring, researchers can precisely tune the electronic properties at the metal-organic interface. This has profound implications for the performance of organic electronic devices, including perovskite solar cells, where such modifications can enhance charge transfer and improve device stability rsc.org. The synthesis of diverse substituted benzenethiols, including halogenated variants, is therefore crucial for advancing these technologies acs.org.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrS2 |

|---|---|

Molecular Weight |

235.2 g/mol |

IUPAC Name |

2-bromo-5-methylsulfanylbenzenethiol |

InChI |

InChI=1S/C7H7BrS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |

InChI Key |

HVRVHDGYYZDEQW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)Br)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Methylthio Benzenethiol and Its Derivatives

Precursor Synthesis Strategies

The construction of 2-bromo-5-(methylthio)benzenethiol often commences with appropriately substituted benzene (B151609) precursors, which are then chemically modified to introduce the desired functional groups. These strategies include the use of halogenated benzenes, diazotization-thiolation sequences, methylation of thiol functionalities, and regioselective bromination.

Halogenated Benzene Starting Materials in Thiolation Routes

One common approach involves the use of di-halogenated benzene derivatives as starting materials, where one halogen atom is selectively replaced by a thiol or protected thiol group. For instance, a four-step synthesis can be employed, starting with the condensation of sodium 2-bromo-thiophenate and 2-chloro-5-methylthio-nitrobenzene. diva-portal.org Alternatively, the condensation between 2-chloro-thiophenol and 2-bromo-5-methylthio-nitrobenzene can be utilized. diva-portal.org

Copper-catalyzed thiolation reactions have also been developed for the synthesis of benzothiophenes and benzothiazoles from 1,4-dihalides, which could be adapted for the synthesis of the target compound. nih.gov These reactions demonstrate the feasibility of selectively introducing a sulfur-based functional group in the presence of a halogen.

Aryl iodides can also serve as effective precursors for the introduction of a thiol group. Copper-catalyzed reactions of aryl iodides with sulfur powder in the presence of a reducing agent like sodium borohydride (B1222165) can yield the corresponding aryl thiols. researchgate.net This method is tolerant of various functional groups, including bromo substituents.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Reference |

| Sodium 2-bromo-thiophenate | 2-chloro-5-methylthio-nitrobenzene | Condensation | This compound precursor | diva-portal.org |

| 2-chloro-thiophenol | 2-bromo-5-methylthio-nitrobenzene | Condensation | This compound precursor | diva-portal.org |

| 2-halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes | Na2S | CuI | 2-trifluoromethyl benzothiophenes | nih.gov |

| Aryl Iodides | Sulfur powder | CuI, NaBH4 | Aryl Thiols | researchgate.net |

Introduction of the Thiol Group via Diazotization-Thiolation Pathways

The conversion of an aromatic amine to a thiol via a diazonium salt intermediate is a well-established synthetic transformation. This pathway can be applied to precursors of this compound. The general process involves the diazotization of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. researchgate.net This reactive intermediate can then be treated with a sulfur nucleophile to introduce the thiol group.

For example, a process for diazotizing aromatic amines that are difficult to diazotize in aqueous media has been developed using nitrosyl compounds in dipolar, aprotic solvents. google.com This could be applicable to a precursor such as 2-bromo-5-(methylthio)aniline. The resulting diazonium salt can then be reacted with a thiolation agent. Aromatic diazonium salts have been shown to react with methylthiocopper to produce aryl methyl sulfides. researchgate.net While this introduces a methylthio group rather than a thiol, it demonstrates the principle of using a diazonium salt for C-S bond formation. The conversion of the diazonium salt to a thiol can be achieved using various sulfur reagents, such as potassium ethylxanthogenate.

| Starting Material | Reagents | Intermediate | Product | Reference |

| Primary Aromatic Amine | NaNO2, Strong Acid | Diazonium Salt | - | researchgate.net |

| 6-bromo-2,4-dinitro-aniline | Nitrosylsulphuric acid, Formic acid, Tetrahydrothiophene-1,1-dioxide | Diazonium Salt | Azo dyestuff (after coupling) | google.com |

| Aromatic Amines | NaNO2, HCl | Diazonium Salt | Arylmethylsulfides (with methylthiocopper) | researchgate.net |

Methylation of Thiol Functionalities

The methylthio group in the target molecule is often introduced by the methylation of a corresponding thiophenol precursor. Various reagents can be employed for this S-methylation. Reductive amination using formaldehyde (B43269) and a suitable reducing agent is a classic method for the methylation of amines and can be conceptually extended to thiols. diva-portal.org Diazomethane is another highly selective reagent for the methylation of acidic functional groups like carboxylic acids and can also be used for thiols, with the advantage of producing only nitrogen gas as a byproduct. diva-portal.org

More modern and often safer methods for thiomethylation have been developed. For instance, BF3SMe2 has been utilized for the nucleophilic thiomethylation of electron-deficient haloarenes. diva-portal.org

| Thiol Precursor | Methylating Agent | Conditions | Product | Reference |

| Thiophenol | Formaldehyde, Reducing Agent | Reductive Amination | Methyl Thioether | diva-portal.org |

| Thiophenol | Diazomethane | Mild, selective | Methyl Thioether | diva-portal.org |

| Electron-deficient Halogenated Thiophenol | BF3SMe2 | Lewis acid activation | Methyl Thioether | diva-portal.org |

Regioselective Bromination of Thiophenol Derivatives

The introduction of a bromine atom at a specific position on the benzene ring is crucial for the synthesis of this compound. The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the ring. The methylthio (-SMe) and thiol (-SH) groups are both ortho-, para-directing activators.

For a precursor like 4-(methylthio)thiophenol (B72300), the incoming bromine electrophile would be directed to the positions ortho to the activating groups. The photochemical bromination of 4-methylthiophenol with N-bromosuccinimide (NBS) has been reported, leading to mono- or bis-bromination of the methyl group, highlighting the reactivity of the methylthio group under certain conditions. researchgate.net However, for aromatic bromination, reagents like N-bromosuccinimide, often in the presence of an activator like silica (B1680970) gel, can be used for clean electrophilic aromatic bromination. researchgate.net In the case of thiophenol itself, reaction with NBS can lead to the formation of the disulfide. researchgate.net

The regioselective bromination of phenols, which are electronically similar to thiophenols, has been studied extensively. For instance, the trifluoromethylthiolation of phenols using PhNHSCF3 in the presence of a strong acid like triflic acid shows high regioselectivity for the para-position, and subsequent bromination with NBS can occur at the ortho-position. rsc.org

| Substrate | Brominating Agent | Conditions | Product | Reference |

| 4-methylthiophenol | N-bromosuccinimide (NBS) | Photochemical | Mono- or bis-brominated methyl group | researchgate.net |

| Aromatic compounds | NBS/Silica gel | Room Temperature | Bromoarenes | researchgate.net |

| Phenol | PhNHSCF3, TfOH, then NBS | - | Ortho-bromo, para-SCF3 phenol | rsc.org |

Direct and Regioselective Functionalization Approaches

In contrast to multi-step precursor synthesis, direct functionalization methods aim to introduce the desired groups onto a simpler aromatic core in a more convergent manner. Aryne-mediated reactions are a prime example of this approach.

Aryne-Mediated Bromothiolation Techniques for Benzenethiol Equivalents

A novel and efficient method for the synthesis of o-bromobenzenethiol equivalents involves the bromothiolation of aryne intermediates. nih.govacs.org This approach circumvents challenges associated with traditional methods, such as poor regioselectivity in the bromination of anilines and low functional group tolerance in subsequent diazotization-thiolation reactions. nih.govacs.org

The process typically involves the generation of an aryne from a suitable precursor, such as an o-silylaryl triflate. In the presence of a sulfur source, like a potassium xanthate, and an electrophilic bromine source, the aryne undergoes a difunctionalization reaction. The xanthate serves as a stable and odorless thiol equivalent.

The reaction proceeds via the nucleophilic attack of the xanthate anion on the aryne intermediate, followed by trapping of the resulting aryl anion with an electrophilic brominating agent. nih.govacs.org This method exhibits good functional group tolerance and allows for the synthesis of a diverse range of highly functionalized o-bromobenzenethiol derivatives. nih.gov The resulting aryl xanthates can be readily converted to the corresponding thiols or other sulfur-containing compounds. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for C-S and C-Br Bond Formation

Transition metal catalysis is a cornerstone in the synthesis of aryl thioethers and the functionalization of aryl bromides, offering efficient pathways for creating C-S and C-Br bonds. nih.gov These reactions are characterized by their use of a metal catalyst, typically palladium, nickel, or copper, to facilitate the coupling of two fragments. dicp.ac.cn The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of synthesizing derivatives of this compound, these reactions can be envisioned in two primary ways. First, the formation of the C-S (thioether) bond can be achieved by coupling a suitable aryl electrophile with a thiol. Palladium-catalyzed coupling of thiols with aryl halides is a prominent method for this transformation. nih.gov Alternatively, the bromine atom on the this compound core provides a reactive handle for further diversification through C-C or C-heteroatom bond formation.

For instance, the Negishi coupling, which utilizes organozinc reagents, is a powerful tool for forming C-C bonds. acs.org A catalyst system like Pd(OAc)2/SPhos has been shown to be effective for the cross-coupling of substrates bearing acidic protons. nih.gov The choice of catalyst and ligands is crucial and can be tailored to the specific substrates and desired outcome. For example, PdCl2(dppf) is a highly active catalyst for certain cross-coupling reactions due to its large bite angle, which facilitates reductive elimination. acs.org

Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions relevant to the formation of C-S and C-Br bonds in analogous systems.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Pd(OAc)2/SPhos | Aryl bromide/iodide | Thiol | Aryl thioether | nih.gov |

| Ni(acac)2/DPEPhos | Thiomethyl-substituted heterocycle | Organozinc reagent | Aryl- or alkyl-substituted heterocycle | acs.org |

| PdCl2(dppf) | Bromobenzene | Butylzinc chloride | Alkylated arene | acs.org |

| Cu(I) | Aryl bromide/iodide | Thioacetic acid | Diaryl sulfide (B99878) | dicp.ac.cn |

Electrophilic and Nucleophilic Substitution Strategies on the Aromatic Ring

The reactivity of the aromatic ring in this compound is influenced by the directing effects of its substituents: the bromo, methylthio, and thiol groups. These groups dictate the position of incoming electrophiles or the feasibility of nucleophilic attack.

Electrophilic Aromatic Substitution: The methylthio group is an ortho, para-director. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at positions ortho or para to the methylthio group. However, the presence of the bromine atom and the thiol group will also influence the regioselectivity of these reactions. For example, in the bromination of 5-methylthiophene, the reaction preferentially occurs at the electron-rich 2-position due to the directing effects of the sulfur atom and the methyl group.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile replaces the bromine. This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the context of related compounds like haloxanthones, the chloro group has been shown to be reactive under vigorous conditions in direct nucleophilic aromatic substitution reactions. researchgate.net The synthesis of various substituted xanthones has been achieved through the reaction of haloxanthones with O-, N-, and S-nucleophiles. researchgate.net

The following table provides examples of substitution reactions on related aromatic systems.

| Reaction Type | Substrate | Reagent | Product |

| Electrophilic Bromination | 5-Methylthiophene | Bromine | 2-Bromo-5-methylthiophene. |

| Nucleophilic Substitution | Haloxanthone | Benzenethiol | S-substituted xanthone. researchgate.net |

| Nucleophilic Substitution | 2-Chloropyrimidine | BF3SMe2 | 2-(Methylthio)pyrimidine. diva-portal.org |

Multi-Step Synthesis Sequences for Complex Derivatives

The creation of complex molecules often necessitates a series of reactions, known as a multi-step synthesis. youtube.com This approach allows for the sequential introduction and modification of functional groups to build up the desired molecular architecture. For derivatives of this compound, a multi-step sequence might involve the initial formation of the core structure, followed by a series of transformations to introduce additional complexity.

For example, a synthetic route could begin with the synthesis of a precursor molecule, such as 2-bromo-5-methylbenzenethiol. bldpharm.com This could then be followed by a transition metal-catalyzed cross-coupling reaction to introduce a new substituent at the bromine position. Subsequent reactions could then target the thiol or methylthio groups for further functionalization.

A key strategy in multi-step synthesis is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com This allows for the logical design of a synthetic pathway. For instance, the synthesis of symmetrical 3,6-bis(methylthio)-1,2,4,5-tetrazine involves a multi-step sequence starting from thiocarbohydrazide. mdpi.com This includes the formation of a tetrazine dithione intermediate, followed by methylation and oxidation to yield the final product. mdpi.com

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com In the synthesis of this compound and its derivatives, several of these principles can be applied.

One key principle is the use of safer solvents and auxiliaries. skpharmteco.com Solvents constitute a significant portion of the mass in many chemical processes, and their environmental impact can be substantial. skpharmteco.com Therefore, choosing greener solvents or developing solvent-free reaction conditions is a primary goal. The recovery and reuse of solvents can also significantly reduce waste. skpharmteco.com

Another principle is the use of catalytic reagents over stoichiometric ones. Transition metal-catalyzed reactions, as discussed in section 2.2.2, are inherently greener than many classical stoichiometric reactions because the catalyst is used in small amounts and can, in principle, be recycled.

The development of one-pot or multi-component reactions also aligns with green chemistry principles. These strategies improve atom economy by combining multiple reaction steps into a single operation, which can reduce the need for purification of intermediates and minimize solvent usage and waste generation. For example, a one-pot synthesis of N-difluoromethylthiophthalimide has been developed on a large scale from inexpensive starting materials. acs.org

The following table highlights some green chemistry considerations in synthetic design.

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Using water as a solvent in some cross-coupling reactions. dicp.ac.cn |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Palladium-catalyzed cross-coupling reactions. nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Multi-component reactions that form several bonds in one step. |

| Waste Prevention | Designing syntheses to minimize the production of waste. | One-pot syntheses that avoid the isolation and purification of intermediates. acs.org |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Methylthio Benzenethiol

Reactivity of the Thiol Group (-SH)

The thiol group is known for its nucleophilicity and susceptibility to oxidation. thieme-connect.degeorganics.sk Thiolate anions, formed by deprotonation, are significantly more nucleophilic than their alkoxide counterparts. thieme-connect.degeorganics.sk

Thiols are readily oxidized to various sulfur-containing functional groups. A primary oxidation product is the disulfide, formed by the coupling of two thiol molecules. thieme-connect.delibretexts.org This thiol-disulfide interconversion is a fundamental process in many biological systems. libretexts.org For instance, the oxidation of a thiol with reagents like bromine (Br₂) or iodine (I₂) yields a disulfide (R-S-S-R). libretexts.org This process can often be reversed by treatment with a reducing agent like zinc and acid. libretexts.org

More vigorous oxidation of thiols can lead to the formation of sulfonyl chlorides with reagents like N-chlorosuccinimide (NCS) or sulfonyl fluorides using agents such as Selectfluor. nih.gov The methylthio group can also be oxidized, typically to a sulfoxide (B87167) and then to a sulfone, using oxidizing agents like hydrogen peroxide. libretexts.org

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. georganics.sk Thiolates are effective nucleophiles in SN2 reactions, for example, displacing a halide from an alkyl halide to form a thioether. libretexts.org To avoid the side reaction where the product thiol reacts further with the alkyl halide, thiourea (B124793) can be used as a sulfur source, which forms an intermediate salt that is then hydrolyzed to the thiol. libretexts.org

Thiols can also participate in addition reactions. For example, they can add across alkenes in a process known as a thiol-ene reaction to form thioethers. georganics.sk Furthermore, phosphane-catalyzed umpolung addition reactions of various nucleophiles, including sulfur nucleophiles, to butadienoates have been described, showcasing the diverse reactivity of sulfur compounds in addition reactions. researchgate.net

The formation of thioethers (sulfides) is a common reaction of thiols. This is typically achieved by the alkylation of a thiolate with an alkyl halide. georganics.sklibretexts.org Another route to thioethers is the addition of a thiol to an alkene. georganics.sk

Disulfides are primarily formed through the oxidation of thiols. thieme-connect.delibretexts.org The direct oxidative cross-coupling of two different thiols to form an unsymmetrical disulfide can be challenging due to the formation of symmetrical by-products. researchgate.net However, methods have been developed to achieve this selectively, for instance, by the sequential addition of thiols to an oxidizing agent like bromodimethylsulfonium bromide. researchgate.net

Reactivity of the Bromo Substituent (-Br)

The bromo substituent on the aromatic ring is primarily reactive towards transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org For example, 2,5-biaryl-3-hexylthiophene derivatives have been synthesized via Pd(0)-catalyzed Suzuki cross-coupling reactions of the corresponding dibromothiophene with various arylboronic acids. core.ac.uk

Sonogashira Coupling: The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, utilizing a palladium catalyst and typically a copper co-catalyst, to form a new carbon-carbon bond. researchgate.netnih.gov This reaction is instrumental in the synthesis of a wide array of complex molecules. researchgate.netnih.gov The reaction conditions are generally mild, and it has a high tolerance for various functional groups. nih.govrsc.org While aryl iodides are generally more reactive, aryl bromides also participate in Sonogashira couplings, though they may require more forcing conditions. rsc.org The choice of solvent can also significantly impact the reaction's efficiency and selectivity. lucp.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. rug.nl It has become a cornerstone of modern organic synthesis for the preparation of anilines and their derivatives. The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include aryl chlorides and a wide range of amine coupling partners. rug.nl

A general representation of these coupling reactions is shown in the table below.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Halide (e.g., Ar-Br) | Organoboron (e.g., R-B(OH)₂) | Pd Catalyst + Base | Ar-R |

| Sonogashira | Aryl/Vinyl Halide (e.g., Ar-Br) | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst + Cu Co-catalyst + Base | Ar-C≡C-R |

| Buchwald-Hartwig | Aryl/Vinyl Halide (e.g., Ar-Br) | Amine (e.g., R₂NH) | Pd Catalyst + Base | Ar-NR₂ |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In the case of 2-Bromo-5-(methylthio)benzenethiol, the methylthio group is a weakly activating group, and the thiol is also not strongly electron-withdrawing. Therefore, the aromatic ring is not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions. The presence of a strongly activating nitro group, for example, would make the ring more susceptible to nucleophilic attack. evitachem.com While SNAr on this specific compound is not a primary pathway, it could potentially be induced under harsh conditions or with highly reactive nucleophiles.

Reactivity of the Methylthio Group (-SCH₃)

The sulfur atom of the methylthio group (-SCH₃) is in a low oxidation state and can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first to the corresponding methylsulfinyl group (a sulfoxide) and then, under stronger conditions, to the methylsulfonyl group (a sulfone). acs.org

A variety of oxidizing agents can accomplish these transformations. Mild oxidants, such as hydrogen peroxide (H₂O₂) at controlled temperatures or sodium meta-periodate, are often used for the selective conversion of sulfides to sulfoxides. acs.org Stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate, can achieve the further oxidation to the sulfone. acs.org Research on the oxidation of the closely related compound, 2-(methylthio)bromobenzene, has shown that this transformation can be performed with high chemoselectivity, leaving other functional groups like the bromo-substituent and the aromatic ring intact under appropriate conditions. conicet.gov.ar This selectivity is expected to apply to this compound as well, allowing for the targeted modification of the methylthio group without affecting the thiol or bromo functionalities.

Table 2: Oxidation Reactions of the Methylthio Group

| Target Product | Typical Reagent(s) | Expected Product Name |

|---|---|---|

| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | 2-Bromo-5-(methylsulfinyl)benzenethiol |

| Sulfone | ≥2 eq. m-CPBA or KMnO₄ | 2-Bromo-5-(methylsulfonyl)benzenethiol |

Thiol (-SH) and Methylthio (-SCH₃) Groups: Both are considered activating groups and ortho-, para-directors. The sulfur atom in each group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +M or +R effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com This resonance effect outweighs the electron-withdrawing inductive effect (-I effect) that arises from the electronegativity of sulfur.

| -SCH₃ | Withdrawing (-I) | Donating (+M) | Activating | Ortho, Para |

Synergistic Reactivity of Multiple Functional Groups

The reactivity of this compound is not merely the sum of its individual functional groups but is also characterized by their synergistic interplay. The presence of one group can profoundly influence the reactivity of another.

For instance, as mentioned in the metal-halogen exchange section (3.2.3), the acidic thiol proton dictates the stoichiometry of the required organolithium reagent. In electrophilic aromatic substitution (3.3.2), the activating -SH and -SCH₃ groups work in concert to determine the regiochemical outcome, overriding the influence of the deactivating -Br group.

Furthermore, the combination of a halogen and a sulfur functionality on an aromatic ring opens pathways for more complex transformations. The synthesis of o-bromobenzenethiol derivatives via the "bromothiolation" of aryne intermediates highlights the intricate reactions that can involve these functionalities. acs.org In such reactions, both a bromine atom and a thiol equivalent are added across the aryne triple bond in a concerted or stepwise fashion, demonstrating a cooperative reactivity profile. acs.org While this describes a synthetic route to similar structures, it underscores the chemical compatibility and potential for tandem reactions involving these groups. The potential for intramolecular reactions, such as cyclization to form sulfur-containing heterocyclic systems under appropriate conditions, is another facet of the synergistic reactivity endowed by this particular arrangement of functional groups.

Reaction Mechanism Elucidation through Experimental and Theoretical Methods

Understanding the detailed reaction pathways and transition states for a polyfunctional molecule like this compound relies on a combination of experimental and theoretical methods.

Experimental approaches provide tangible evidence of reaction courses. These include:

Kinetic Studies: Measuring reaction rates as a function of reactant concentrations can help establish the rate law and provide insight into the composition of the rate-determining step. This is fundamental to quantifying the activating and deactivating effects of the substituents. masterorganicchemistry.com

Product Analysis and Intermediate Trapping: Careful isolation and characterization of reaction products, byproducts, and any trapped intermediates are crucial. For example, quenching a reaction mixture after a bromine-lithium exchange with an electrophile like dimethyl disulfide confirms the formation of the aryllithium species. researchgate.netresearchgate.net

Isotopic Labeling: Replacing an atom with one of its isotopes (e.g., hydrogen with deuterium) can help determine whether a specific bond is broken in the rate-determining step, a technique known as the kinetic isotope effect.

Spectroscopic Monitoring: Techniques like in-situ IR or NMR spectroscopy can be used to observe the formation and decay of species during a reaction, providing a window into the reaction's progress over time.

Theoretical methods , primarily computational chemistry, complement experimental findings by providing a molecular-level picture of the reaction.

Density Functional Theory (DFT): This is a widely used quantum mechanical method to calculate the electronic structure of molecules. DFT can be used to model reaction profiles, determine the geometries and energies of reactants, intermediates, and transition states, and thus predict the most likely reaction mechanism.

Molecular Orbital Analysis: Theoretical calculations can reveal how the orbitals of the reactants interact. For example, studies on S-H/π interactions use DFT to analyze the stabilizing interaction between a thiol's σ* acceptor orbital and an aromatic π donor orbital. nih.gov This provides a fundamental understanding of non-covalent forces that can influence reactivity and structure.

By combining these experimental and theoretical tools, a comprehensive and detailed understanding of the chemical reactivity and mechanisms of this compound can be achieved.

Coordination Chemistry of 2 Bromo 5 Methylthio Benzenethiol

Structural Characterization of Metal Complexes

There are no published crystal structures or other forms of structural characterization for any metal complexes of 2-Bromo-5-(methylthio)benzenethiol.

Exploration of Electronic and Geometric Structures in Coordination Compounds

The electronic and geometric structures of coordination compounds derived from this compound are primarily dictated by the nature of the metal center, its oxidation state, and the coordination number. While specific experimental data for complexes of this particular ligand are not extensively documented in publicly available research, a comprehensive understanding can be extrapolated from the well-established coordination chemistry of related arylthiolato ligands. The presence of both an electron-withdrawing bromo group and a potentially coordinating methylthio group introduces intriguing possibilities for the electronic and structural characteristics of its metal complexes.

The thiol group (-SH) of this compound is expected to be the primary site for coordination to a metal ion, typically after deprotonation to form a thiolate (-S⁻) ligand. This soft sulfur donor generally forms strong covalent bonds with soft metal ions such as Pd(II), Pt(II), Au(I), and Hg(II). The coordination can result in a variety of geometries, largely dependent on the electronic configuration of the metal ion. For instance, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) commonly form square planar complexes with thiolato ligands.

Detailed research findings on analogous compounds provide insight into the expected structural parameters. For example, in square planar palladium(II) complexes with substituted arylthiolato ligands, the Pd-S bond lengths typically range from 2.30 to 2.40 Å. The geometry around the palladium center is expected to be slightly distorted from a perfect square plane due to steric interactions between the ligands.

To illustrate the potential geometric parameters, the following tables present representative data from known metal-thiolato complexes that share structural similarities with those expected for this compound. It is crucial to note that these are illustrative examples and not experimental data for the specific compound .

Table 1: Representative Bond Lengths in Square Planar Metal-Arylthiolato Complexes

| Bond | Typical Length (Å) | Metal Center Example |

| M-S | 2.30 - 2.40 | Pd(II) |

| M-S | 2.20 - 2.30 | Ni(II) |

| C-S | 1.75 - 1.80 | - |

| C-Br | 1.88 - 1.92 | - |

| C-S (thioether) | 1.78 - 1.82 | - |

Table 2: Representative Bond Angles in Square Planar Metal-Arylthiolato Complexes

| Angle | Typical Value (°) | Metal Center Example |

| S-M-S (cis) | 85 - 95 | Pd(II), Ni(II) |

| S-M-S (trans) | 170 - 180 | Pd(II), Ni(II) |

| M-S-C | 100 - 110 | Pd(II), Ni(II) |

The electronic structure of these hypothetical complexes would be characterized by the d-orbital splitting of the central metal ion. In a square planar geometry, the d-orbitals split into four distinct energy levels. The electronic properties, such as color and magnetic susceptibility, would be determined by the filling of these d-orbitals. For a d⁸ metal like Pd(II), the complex is expected to be diamagnetic. The electronic absorption spectra would likely exhibit ligand-to-metal charge transfer (LMCT) bands, with the energy of these bands being influenced by the electron-withdrawing nature of the bromo-substituted arylthiolato ligand.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 5 Methylthio Benzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 2-Bromo-5-(methylthio)benzenethiol, a combination of ¹H, ¹³C, and multidimensional NMR experiments would provide a complete picture of its molecular structure.

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms. The structure of this compound has three distinct types of protons: aromatic, thiol (S-H), and methyl (S-CH₃). This results in three distinct regions in the spectrum. The molecule lacks symmetry, meaning all three aromatic protons are chemically unique and will produce separate signals. savemyexams.com

The expected signals are:

Aromatic Protons (δ 7.0-7.5 ppm): The benzene (B151609) ring will show a complex splitting pattern due to spin-spin coupling between adjacent protons.

The proton at C6 (adjacent to the bromine) is expected to be a doublet.

The proton at C4 (between the two sulfur-containing groups) is expected to be a doublet of doublets.

The proton at C3 (adjacent to the thiol) is expected to be a doublet.

Thiol Proton (δ 3.0-4.0 ppm): The thiol (S-H) proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding. In some instances, its signal can be weak or exchange with deuterium (B1214612) in deuterated solvents. ijcrt.orgoup.com

Methylthio Protons (δ ~2.4 ppm): The methyl group (S-CH₃) attached to the sulfur atom will appear as a sharp singlet, as there are no adjacent protons to couple with. This is consistent with data from related methylthio-substituted compounds like 4-(methylthio)thiophenol (B72300), where the -SCH₃ signal appears around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H3 | ~7.0-7.2 | d |

| H4 | ~7.2-7.4 | dd |

| H6 | ~7.4-7.6 | d |

| -SH | 3.0-4.0 | s (broad) |

| -SCH₃ | ~2.4 | s |

Predicted values are based on standard chemical shift ranges and data from analogous compounds. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Since all seven carbon atoms in this compound are in unique chemical environments, seven distinct signals are expected. savemyexams.com

The expected signals are:

Aromatic Carbons (δ 115-140 ppm): Six signals will appear in the aromatic region. The carbon atom bonded to bromine (C2) is expected to be shifted to a lower field (downfield) compared to an unsubstituted benzene, but the heavy atom effect of bromine can also cause significant shielding. The carbons bonded to the sulfur atoms (C1 and C5) will also have their chemical shifts influenced by the electronegativity and resonance effects of sulfur. Chemical shifts for related compounds like 4-(methylthio)thiophenol can provide reference points. chemicalbook.com

Methyl Carbon (δ ~15 ppm): The methyl carbon of the -SCH₃ group is expected to appear at a high field (upfield), typically around 15-20 ppm, consistent with other thioanisole-type structures.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-SH) | ~130-135 |

| C2 (-Br) | ~115-120 |

| C3 | ~130-135 |

| C4 | ~125-130 |

| C5 (-SCH₃) | ~135-140 |

| C6 | ~120-125 |

| -SCH₃ | ~15-20 |

Predicted values are based on standard chemical shift ranges and additivity rules. chemicalbook.comguidechem.comnih.gov

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, multidimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons (H3 with H4, and H4 with the non-existent H5, thus confirming its position).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals of H3, H4, and H6 to C3, C4, and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, the methyl protons (-SCH₃) would show a correlation to C5, confirming the position of the methylthio group. The thiol proton (-SH) would show a correlation to C1. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy measures the absorption of infrared radiation or the inelastic scattering of light (Raman) corresponding to the vibrational modes of a molecule's bonds.

The IR and Raman spectra of this compound would be complex but would feature several characteristic peaks useful for confirming the presence of its functional groups.

S-H Stretch: A weak but sharp absorption band is expected in the IR spectrum around 2550-2600 cm⁻¹ . This is a highly characteristic peak for thiols. ijcrt.org

Aromatic C-H Stretch: These vibrations typically appear as a group of bands above 3000 cm⁻¹ .

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to several bands in the 1400-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibrations for both the thiol and the thioether are expected in the fingerprint region, typically between 600-800 cm⁻¹ .

C-Br Stretch: The carbon-bromine stretch is a low-energy vibration and will appear at a low frequency, generally in the 500-650 cm⁻¹ range. uwosh.edu

Table 3: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region/Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Thiol S-H Stretch | 2550 - 2600 | Weak, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-S Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

Expected frequencies are based on established group frequency charts. ijcrt.orguwosh.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure.

Molecular Ion Peak (M⁺): The molecular formula is C₇H₇BrS. The key feature of the molecular ion peak would be a distinctive isotopic pattern caused by the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity: the M⁺ peak and an M+2 peak. libretexts.org The calculated monoisotopic mass for [C₇H₇⁷⁹BrS]⁺ is approximately 201.95 Da, and for [C₇H₇⁸¹BrS]⁺ is approximately 203.95 Da.

Fragmentation Pattern: Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Only charged fragments are detected. uni-saarland.de

Loss of Bromine: The C-Br bond is relatively weak, so a primary fragmentation pathway would be the loss of a bromine radical, leading to a fragment ion [M-Br]⁺ at m/z ~123.

Loss of Methyl Group: Cleavage of the methyl group from the thioether would result in an [M-CH₃]⁺ fragment.

Loss of Thiol Radical: Fragmentation could also involve the loss of the •SH radical.

Phenyl Cation: The presence of a benzene ring often leads to a [C₆H₅]⁺ fragment ion at m/z 77, although its formation from this specific substituted ring might be less direct. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment |

|---|---|---|

| 202 | 204 | [C₇H₇BrS]⁺ (Molecular Ion) |

| 123 | 123 | [C₇H₇S]⁺ |

| 187 | 189 | [C₆H₄BrS]⁺ |

Fragmentation is a complex process; these represent plausible major pathways. libretexts.orgmiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch For aromatic compounds like this compound, the most relevant transitions are π → π*. libretexts.org

Benzene itself shows a weak absorption band around 254 nm. upi.edu The substituents on the benzene ring (-Br, -SH, -SCH₃) all contain lone pairs of electrons and act as auxochromes. Auxochromes can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (a hyperchromic effect). libretexts.org

Therefore, this compound is expected to show absorption maxima at wavelengths longer than 254 nm, likely in the 260-300 nm range. The spectrum would arise from the combined electronic effects of the three substituents on the benzene chromophore. The presence of sulfur atoms with non-bonding electrons may also allow for weak n → π* transitions. tanta.edu.eg

Table 5: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~260-300 | Substituted Benzene Ring |

| n → π* | >300 | C-S bonds, lone pairs |

Predictions are based on the known effects of auxochromes on the benzene chromophore. libretexts.orgtanta.edu.eg

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide array of molecular properties by calculating the electron density of a system. For this compound, a typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable predictions of its geometry and electronic properties. bch.rosemanticscholar.org

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

For substituted benzenethiols, DFT calculations have been shown to predict geometric parameters that are in excellent agreement with experimental data obtained from techniques like X-ray crystallography. semanticscholar.orgmdpi.com A slight variance often exists between calculated (gas phase) and experimental (solid phase) values due to intermolecular interactions in the crystal lattice. semanticscholar.org For this compound, particular interest would be in the C-S, S-H, C-Br, and C-S(methyl) bond lengths and the orientation of the thiol and methylthio groups relative to the benzene ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative to show the format. Specific values for this compound are not available in the cited literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | Value N/A | C-C-Br | Value N/A |

| C-S(H) | Value N/A | C-C-S(H) | Value N/A |

| S-H | Value N/A | C-S-H | Value N/A |

| C-S(CH₃) | Value N/A | C-C-S(CH₃) | Value N/A |

| S-CH₃ | Value N/A | C-S-CH₃ | Value N/A |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP surface would likely show negative potential (red) around the sulfur atoms of the thiol and methylthio groups, indicating their nucleophilic character and propensity to act as proton acceptors in hydrogen bonds. ijert.org The hydrogen atom of the thiol group would exhibit a positive potential (blue), marking it as an electrophilic site. The bromine atom would also contribute to the electrostatic potential, influencing the reactivity of the adjacent carbon atom. This analysis is crucial for understanding how the molecule interacts with other reagents and biological targets. ijert.orgresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, electronic properties, and UV-Vis spectra. acs.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.orgfrontiersin.org

A small energy gap implies that the molecule is more reactive and less stable, as less energy is required to excite an electron to a higher energy state. acs.org In substituted aromatic thiols, the HOMO is typically a π-orbital delocalized over the benzene ring and the sulfur atom, while the LUMO is often a π*-antibonding orbital. acs.org For this compound, the HOMO and LUMO distributions would be influenced by all three substituents (Br, SH, and SCH₃), and the energy gap would dictate its electronic behavior and potential for intramolecular charge transfer.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is illustrative. Specific values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| E(HOMO) | Value N/A |

| E(LUMO) | Value N/A |

| Energy Gap (ΔE) | Value N/A |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.denumberanalytics.com It analyzes the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E⁽²⁾) associated with these interactions can be quantified using second-order perturbation theory. uni-muenchen.deresearchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic data, including vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled using empirical factors to improve agreement with experimental spectra. researchgate.net The analysis helps in the definitive assignment of complex vibrational bands, such as the characteristic S-H and C-S stretching modes. semanticscholar.org

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). semanticscholar.org Theoretical predictions can aid in the assignment of experimental NMR signals, which can be complex for highly substituted aromatic systems like this compound.

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Systems

The dual reactivity of the thiol and bromo functionalities makes 2-Bromo-5-(methylthio)benzenethiol an exceptional precursor for the synthesis of heterocyclic compounds, especially those containing sulfur.

The presence of both a nucleophilic thiol and an electrophilic carbon center (via the C-Br bond) on the same molecule facilitates intramolecular cyclization reactions to form sulfur-containing heterocycles. This compound is an archetypal o-bromobenzenethiol, a class of reagents well-regarded for its ability to form significant organosulfur skeletons. acs.orgnih.gov The thiol group can react with various electrophiles, while the bromine atom is amenable to a range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Ullmann couplings. researchgate.net

For instance, palladium-catalyzed intramolecular S-arylation can lead to the formation of benzothiophene (B83047) derivatives. The synthesis of sulfur heterocycles is of great interest as these motifs are present in many biologically active compounds and functional materials. nih.gov The development of methods for creating polysubstituted benzothiophenes, for which this compound is a potential starting material, is a significant goal in organic chemistry. researchgate.net

The utility of this compound extends to the construction of complex, multi-ring architectures. Fused heterocyclic systems are prevalent in natural products and pharmaceuticals, playing crucial roles in medicinal chemistry and materials science. researchgate.net The compound serves as a linchpin for building fused organosulfur skeletons like phenothiazines and thianthrenes through sequential or one-pot transformations. acs.orgnih.gov

A typical strategy might involve an initial intermolecular reaction at the thiol group, followed by an intramolecular cyclization involving the bromine atom. For example, an S-arylation reaction with another aryl halide can produce a diaryl sulfide (B99878), which can then undergo a subsequent palladium-catalyzed ring closure to form a tetracyclic scaffold like a phenothiazine. acs.org This capacity for forming multiple rings in a controlled manner makes it a powerful tool for accessing highly sulfurated, fused heterocyclic systems. mdpi.com

Precursor for Bioactive Molecule Synthesis

The structural framework of this compound is embedded within or analogous to precursors for various biologically active molecules. nih.gov Bromo-substituted aromatics are key intermediates in the synthesis of many pharmaceuticals. sci-hub.se

Research has demonstrated the synthesis of novel benzohydrazide (B10538) derivatives, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide, which have shown promising analgesic and in vitro antiproliferative activities. nih.gov The core structure, a 2-bromo-5-substituted benzene (B151609) ring, is directly analogous to this compound, highlighting the potential of this scaffold in medicinal chemistry. The synthesis of such complex molecules often involves leveraging the bromine atom for coupling reactions and using other functional groups to build out the bioactive structure. nih.gov Purine derivatives, another class of significant bioactive molecules, can also be synthesized from precursors containing bromo and thioether functionalities. rsc.org

Intermediate for Agrochemical and Pharmaceutical Development

In the broader context of industrial synthesis, compounds like this compound are classified as advanced or fine chemical intermediates. cphi-online.com These are molecules that serve as crucial stepping stones in the multi-step synthesis of high-value final products, including active pharmaceutical ingredients (APIs) and agrochemicals. sci-hub.secphi-online.com

The presence of the bromine atom is particularly significant, as it allows for late-stage functionalization via robust and well-understood cross-coupling reactions. researchgate.net This enables the introduction of molecular diversity during the development of new drugs or pesticides. For example, a bromo-intermediate can be coupled with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to generate a library of related compounds for structure-activity relationship (SAR) studies. ccspublishing.org.cn The thiol group offers an additional handle for modification or for forming a key part of the final molecular target, such as a thiazole (B1198619) ring. nih.govtoxicdocs.org

Synthesis of Materials with Tailored Electronic or Optical Properties

The incorporation of sulfur atoms into conjugated organic systems is a well-established strategy for creating materials with useful electronic and optical properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Thiophene-based oligomers and polymers are particularly notable in this field. researchgate.net

The methylthio group (-SMe) is an electron-donating substituent that can influence the electronic properties of a conjugated system. researchgate.net Theoretical and experimental studies on methylthio-substituted oligothiophenes have shown that the position of the substituent affects the electronic structure, spin density, and polymerization behavior of the monomers. researchgate.net The electropolymerization of oligothiophenes bearing methylthio groups can lead to the formation of polymeric films with specific, stereoregular structures and electronic properties dominated by the donor substituents. researchgate.net Therefore, this compound is a valuable precursor for synthesizing monomers that can be polymerized into conductive materials with tailored properties. The bromine atom provides a convenient site for coupling reactions to build up the oligomeric or polymeric backbone. rsc.org

Role in Cascade and Domino Reactions

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. researchgate.net These processes offer significant advantages in terms of efficiency, atom economy, and reduced waste. The multifunctional nature of this compound makes it an ideal substrate for designing such reactions.

For example, a domino process for synthesizing substituted benzothiophenes can be envisioned. nih.gov A metal-catalyzed reaction could initiate at the C-Br bond, followed by an intramolecular cyclization involving the thiol group. Palladium and copper are common catalysts for such sequences. researchgate.net A domino reaction starting with a substrate like this compound could involve an initial intermolecular cross-coupling followed by an intramolecular C-S bond formation, rapidly generating molecular complexity from a relatively simple starting material. researchgate.netnih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The presence of both a thiol and a thioether linkage, along with an aryl bromide, makes 2-Bromo-5-(methylthio)benzenethiol an excellent candidate for exploring novel catalytic transformations. Future research could focus on leveraging the sulfur atoms as directing groups or as reactive centers in various catalytic cycles.

Metal-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is a prime site for classic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future work could explore less common coupling partners or novel catalyst systems to synthesize a diverse library of derivatives. The influence of the ortho-thiol and para-methylthio groups on the reactivity and selectivity of these reactions warrants detailed investigation.

C-S Bond Metathesis: Recent advancements in nickel-catalyzed aryl thioether metathesis offer an intriguing avenue for research. d-nb.info Investigating the reactivity of the methylthio group in this compound in such metathesis reactions could lead to the development of new synthetic routes to complex organosulfur compounds. d-nb.info

Oxidation Catalysis: The thioether group is susceptible to oxidation to form sulfoxides and sulfones. Research into selective catalytic oxidation of the methylthio group, potentially using environmentally benign oxidants like hydrogen peroxide over heterogeneous catalysts, could yield derivatives with altered electronic and steric properties. researchgate.netmdpi.com Studies on the catalytic oxidation of thioanisole (B89551) derivatives have shown that the electronic nature of substituents on the aromatic ring significantly impacts the reaction, suggesting that the bromo and thiol groups will play a crucial role. researchgate.net

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as oxidoreductases could be explored for the enantioselective oxidation of the thioether or other transformations. scielo.br The study of thioanisole derivatives as substrates for enzymatic oxidation provides a strong precedent for this line of inquiry. scielo.br

A comparative table of potential catalytic transformations is presented below.

| Catalytic Transformation | Reactive Site | Potential Products | Research Focus |

| Suzuki Coupling | C-Br | Biaryl derivatives | Novel boronic acid partners, catalyst optimization |

| Buchwald-Hartwig Amination | C-Br | Aryl amine derivatives | Functionalized amine coupling, catalyst loading |

| Nickel-Catalyzed Metathesis | C-S (methylthio) | Aryl thioether derivatives | Scope of thiol exchange partners, mechanistic studies |

| Selective Oxidation | S (methylthio) | Sulfoxide (B87167), Sulfone | Green oxidants, catalyst selectivity, control of oxidation state |

| Enzymatic Oxidation | S (methylthio) | Chiral sulfoxides | Enzyme screening, reaction conditions |

Development of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly important in modern organic synthesis. Future research should aim to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Electrochemical Synthesis: Electro-organic synthesis is a powerful and green technology that can replace conventional reagents with electricity. nih.gov Exploring the electrochemical synthesis of organosulfur compounds, including the formation of C-S bonds, could lead to a more sustainable route to the target molecule. nih.gov

Catalysis in Green Solvents: Moving away from traditional volatile organic compounds to greener solvents like water, ionic liquids, or deep eutectic solvents would significantly improve the environmental footprint of synthetic processes involving this compound.

Magnetically Recoverable Catalysts: For metal-catalyzed transformations, the development and use of magnetically recoverable nanocatalysts can simplify product purification, reduce metal leaching, and allow for catalyst recycling, aligning with the goals of sustainable chemistry. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy. acs.org A recent strategy involving the direct C-H functionalization of organosulfur compounds from mixtures found in petroleum streams exemplifies a move towards more atom-economical processes. acs.org

Investigation into Supramolecular Chemistry Applications

The thiol and thioether groups of this compound are known to interact strongly with metal surfaces, particularly gold. This property makes it a highly promising building block for the construction of self-assembled monolayers (SAMs) and other supramolecular structures.

Self-Assembled Monolayers (SAMs): Thioethers can form well-ordered monolayers on gold surfaces. tufts.edu Unlike thiols, which typically stand perpendicular to the surface, thioethers tend to lie parallel, allowing for control over packing density by adjusting side chain lengths. tufts.edu The presence of both a thiol and a thioether in this compound offers a unique opportunity to study competitive binding and the formation of complex, potentially multi-layered, SAMs. The bromo-substituent can be used as a handle for further functionalization of the assembled monolayer.

Coordination-Driven Self-Assembly: The sulfur atoms can act as ligands for metal ions, enabling the construction of coordination polymers and discrete supramolecular cages. The geometry and electronic properties of the resulting assemblies would be dictated by the coordination preferences of the metal and the structure of the ligand.

Surfactant Systems: Thioether-containing surfactants have been shown to self-assemble into micelles in aqueous solutions. acs.orgnih.gov While the addition of a sulfur atom to the hydrophobic tail can increase the critical micelle concentration, it opens up possibilities for creating stimuli-responsive systems, for example, through oxidation of the thioether. acs.orgrsc.org

| Supramolecular Application | Key Functional Group(s) | Potential Outcome | Area of Investigation |

| Self-Assembled Monolayers | Thiol, Thioether | Functionalized surfaces, sensors | Competitive binding on gold, surface patterning |

| Coordination Polymers | Thiol, Thioether | Porous materials, catalysts | Metal-ligand complex formation, structural analysis |

| Stimuli-Responsive Micelles | Thioether | Controlled release systems | Oxidation-triggered disassembly of aggregates |

Computational Design of New Derivatives with Enhanced Properties

In silico methods are invaluable for accelerating the discovery of new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. nih.gov

Virtual Screening: Computational screening of virtual libraries of derivatives of this compound could identify candidates with specific electronic, optical, or binding properties. nih.gov For example, derivatives could be designed to target specific enzyme active sites or to have optimized properties for use in organic electronic devices.

Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound. researchgate.net This understanding can guide the development of more efficient and selective catalysts and reaction conditions.

Property Prediction: The physicochemical properties of new, unsynthesized derivatives can be predicted using quantitative structure-property relationship (QSPR) models. This would allow for the pre-selection of the most promising candidates for synthesis. The untargeted screening of organobromine compounds in environmental samples using mass spectrometry highlights the diversity of such molecules, and computational methods can help to prioritize which novel structures to synthesize and study. acs.orgusask.ca

Potential as a Scaffold for Complex Chemical Biology Probes

Chemical probes are essential tools for studying biological processes in living systems. nih.gov The trifunctional nature of this compound makes it an attractive scaffold for the development of sophisticated probes.

Fluorescent Probes: The thiol group is nucleophilic and can react with specific analytes. This reactivity can be harnessed to design "turn-on" or "turn-off" fluorescent probes. The aryl bromide provides a convenient attachment point for a fluorophore, while the thioether could be used to modulate the electronic properties of the system or to impart specificity for certain cellular compartments. mdpi.com

Bifunctional Probes: The distinct reactivity of the thiol and aryl bromide groups could be exploited to create bifunctional probes. For example, one site could be used to attach a targeting moiety that directs the probe to a specific protein or organelle, while the other site could be a reactive group that reports on a particular biological event.

Probes for Reactive Sulfur Species (RSS): Given its sulfur-containing structure, the compound could be modified to act as a probe for biologically relevant reactive sulfur species like hydrogen sulfide (B99878) (H₂S). nih.gov The development of probes for such species is a very active area of chemical biology research. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate the metabolic pathways of 2-Bromo-5-(methylthio)benzenethiol in mammalian systems?

- Answer : To track metabolic transformations, researchers should employ isotope labeling (e.g., C or S) combined with liquid chromatography-mass spectrometry (LC-MS). Studies on benzenethiol derivatives suggest S-methylation to methylphenylsulphide, followed by oxidation to sulphoxide/sulphone derivatives and subsequent hydroxylation and conjugation . For this compound, urinary metabolite profiling in rodent models over extended periods (e.g., 72 hours) can elucidate intermediate stability and excretion rates. Dose-response studies (e.g., 10–50 mg/kg bw) are critical due to steep toxicity curves observed in related thiols .

Q. How should researchers address contradictions in acute toxicity data for this compound?

- Answer : Discrepancies in LC values (e.g., 140 mg/m vs. 1900 mg/m in benzenethiol studies) may arise from exposure duration, species-specific responses, or purity of test compounds . To resolve contradictions, standardize protocols:

- Use controlled inhalation chambers with real-time concentration monitoring.

- Include multiple species (rats, mice, rabbits) and observe effects over 14-day post-exposure periods.

- Validate purity via NMR and HPLC prior to testing. Acute dermal toxicity studies should employ OECD Guideline 402 protocols, noting interspecies variability (e.g., rabbit LD = 134 mg/kg vs. rat LD = 300 mg/kg) .

Q. What best practices prevent oxidation of this compound during storage and handling?

- Answer : Store under nitrogen in amber glass containers at 4°C to minimize air exposure. Use glove boxes with O levels <1 ppm for aliquot preparation. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals (Li, Na), which catalyze degradation . Purity checks via FT-IR or Raman spectroscopy can detect early oxidation products like disulfides or sulfoxides .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate the adsorption behavior of this compound on catalytic surfaces?

- Answer : DFT simulations (e.g., VASP or Gaussian) can model physisorption and dissociative adsorption on Au(111) or Pd surfaces. For benzenethiol, physisorption energy on Au(111) is 0.07 eV, while dissociation requires 0.22 eV, offset by H desorption (−0.42 eV/H atom) . For brominated analogs, incorporate van der Waals corrections and assess steric effects of the bromine substituent. Experimental validation via surface-enhanced Raman spectroscopy (SERS) can detect adsorbed thiolate intermediates .

Q. What catalytic systems enable efficient synthesis of disulfide derivatives from this compound?

- Answer : Scandium(III) triflate with diisopropylamine (1 eq.) achieves >99% conversion of benzenethiol to diphenyl disulfide at room temperature . For brominated analogs, optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and steric hindrance. Monitor reaction progress via GC-MS and isolate products using silica gel chromatography with hexane/ethyl acetate gradients. Mechanistic studies should probe bromine’s electronic effects on thiolate intermediate stability .

Q. How do structural modifications (e.g., bromine substitution) influence the photostability of this compound in UV/Vis light environments?

- Answer : Perform accelerated photodegradation studies using xenon arc lamps (ISO 11341). Compare degradation kinetics with non-brominated analogs via HPLC-UV. Bromine’s electron-withdrawing effect may reduce S–H bond dissociation energy, increasing susceptibility to radical formation. ESR spectroscopy can detect thiyl radicals, while computational studies (TD-DFT) predict absorption spectra shifts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.